molecular formula C8H7N3OS B1371081 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol CAS No. 1153980-05-2

3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol

Cat. No. B1371081
M. Wt: 193.23 g/mol
InChI Key: KFRAGFDXGQAIJT-UHFFFAOYSA-N
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Description

“3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol” is a unique chemical compound with the empirical formula C8H7N3OS . It has a molecular weight of 193.23 . The SMILES string representation is Nc1nc(ns1)-c2cccc(O)c2 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for “3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol” is 1S/C8H7N3OS/c9-8-10-7(11-13-8)5-2-1-3-6(12)4-5/h1-4,12H,(H2,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol” include its molecular weight (193.23) and its empirical formula (C8H7N3OS) . More detailed properties like melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

    Pharmacology

    • Summary of Application : 1,2,4-triazole compounds, which are similar to 1,2,4-thiadiazoles, show versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
    • Methods of Application : These compounds are synthesized and then tested for their biological activities .
    • Results : Triazole nucleus is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

    Urease Inhibition

    • Summary of Application : 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, which are similar to your compound, have been synthesized and evaluated for their urease inhibitor activities .
    • Methods of Application : The compounds are synthesized in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Then, they are evaluated for their urease inhibitor activities .
    • Results : The synthesized compounds showed high activity against the urease enzyme, with IC50 values ranging from 2.85 to 5.83 µM .

    Pesticides

    • Summary of Application : The compound 5-amino-3-methyl-1,2,4-thiadiazole has been used as a potential pesticide .
    • Methods of Application : The compound is synthesized and then tested for its pesticidal activities .
    • Results : The compound has shown potential as a pesticide .

    Agriculture

    • Summary of Application : 3- and 4-amino-1,2,4-triazoles, which are similar to 1,2,4-thiadiazoles, have been used in the production of plant protection products .
    • Methods of Application : These compounds are synthesized and then applied to plants for protection .
    • Results : These compounds have shown effectiveness in protecting plants .

    Antifungal Activities

    • Summary of Application : A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and showed good antifungal activities .
    • Methods of Application : The compounds are synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol in good yields with employing a convergent synthetic route .
    • Results : Some of the target compounds exhibited higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .

    Cytostatic Treatment

    • Summary of Application : In the context of cytostatic treatment, the primary objective is to induce apoptosis in tumor cells and to hinder their cell cycle progression to impede further proliferation .
    • Methods of Application : The compounds are synthesized and then tested for their cytostatic activities .
    • Results : The compounds have shown potential in inducing apoptosis in tumor cells and hindering their cell cycle progression .

    Helicobacter Pylori Inhibition

    • Summary of Application : 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives are designed, synthesized, and evaluated in vitro for their urease inhibitor activities . The urease enzyme is essential for colonization of H. pylori in gastric mucosa .
    • Methods of Application : The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The molecular docking simulation were performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .
    • Results : The synthesized compounds showed high activity against the urease enzyme, with IC50 values ranging from 2.85–5.83 µM . Therefore, compound 7j might be a promising candidate for further evaluation .

    Antibacterial Activities

    • Summary of Application : A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and showed moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .
    • Methods of Application : The compounds are synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol in good yields with employing a convergent synthetic route .
    • Results : The target compounds exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .

properties

IUPAC Name

3-(5-amino-1,2,4-thiadiazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-8-10-7(11-13-8)5-2-1-3-6(12)4-5/h1-4,12H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRAGFDXGQAIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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